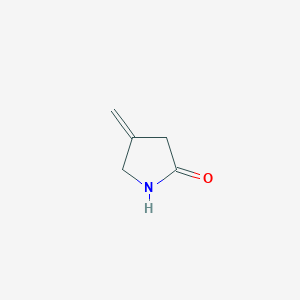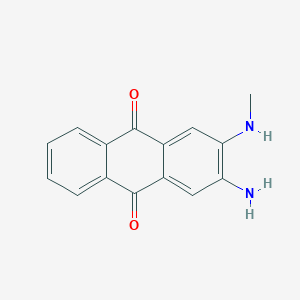
2-Amino-3-(methylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(methylamino)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds with a 9,10-dioxoanthracene core. These compounds are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(methylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with amines. One common method is the bromination of 1-methylaminoanthraquinone followed by nucleophilic substitution with methylamine .
Industrial Production Methods: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated anthraquinones
Scientific Research Applications
2-Amino-3-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 2-Amino-3-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and induction of apoptosis. The compound targets pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 1-Amino-2-methyl-9,10-anthracenedione
- 1-Bromo-4-(methylamino)-9,10-anthracenedione
- **1-Amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}amino}anthracene-9,10-dione
Uniqueness: 2-Amino-3-(methylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives, making it valuable in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
62468-64-8 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-3-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-17-13-7-11-10(6-12(13)16)14(18)8-4-2-3-5-9(8)15(11)19/h2-7,17H,16H2,1H3 |
InChI Key |
SNDJXVYPSATYPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)
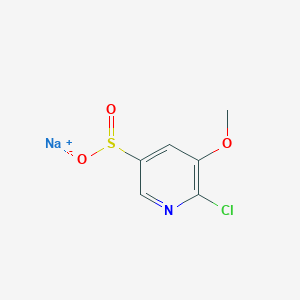
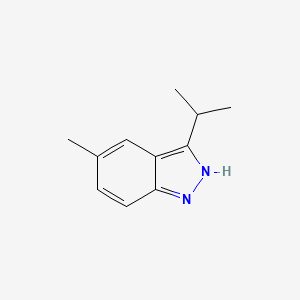
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
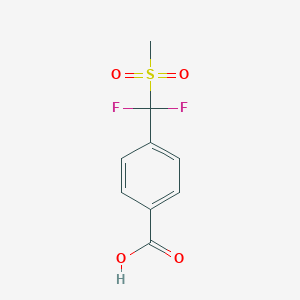
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
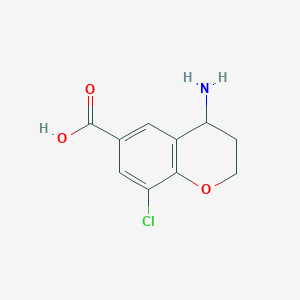

![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
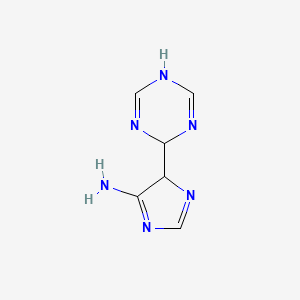
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
